An In-depth Technical Guide to 2-Ethyl-1-hexanethiol: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to 2-Ethyl-1-hexanethiol: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-1-hexanethiol, also known as 2-ethylhexyl mercaptan, is a versatile organosulfur compound with a distinct branched structure. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its relevance in research and materials science. The information is presented to be a valuable resource for professionals in chemistry, materials science, and related fields.
Chemical Structure and Identification
2-Ethyl-1-hexanethiol is a thiol compound characterized by an eight-carbon chain with an ethyl group at the second carbon position and a thiol (-SH) functional group at the first position.
| Identifier | Value |
| IUPAC Name | 2-ethylhexane-1-thiol |
| Synonyms | 2-Ethylhexanethiol, 2-Ethylhexyl mercaptan[1] |
| CAS Number | 7341-17-5[1] |
| Molecular Formula | C₈H₁₈S[1] |
| Molecular Weight | 146.30 g/mol [1] |
| SMILES | CCCCC(CC)CS[1] |
| InChI | InChI=1S/C8H18S/c1-3-5-6-8(4-2)7-9/h8-9H,3-7H2,1-2H3[1] |
Physicochemical Properties
A summary of the key physical and chemical properties of 2-Ethyl-1-hexanethiol is presented in the table below.
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Strong, unpleasant | [2] |
| Boiling Point | 186 °C | [3] |
| Melting Point | -40 °C | [4] |
| Density | 0.843 g/mL at 25 °C | [5][6] |
| Solubility | Soluble in oil and alcohol; insoluble in water.[2] | |
| pKa | 10.34 ± 0.10 (Predicted) | [2] |
| Flash Point | 60 °C (closed cup) | [4][5] |
| Refractive Index | n20/D 1.457 | [5][6] |
Experimental Protocols
General Synthesis of 2-Ethyl-1-hexanethiol
A plausible synthetic route would involve the following steps:
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Reaction Setup : The reaction is typically carried out in a polar solvent, such as an alcohol (e.g., ethanol) or aprotic polar solvent like N,N-dimethylformamide (DMF), under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.
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Nucleophilic Substitution : 1-bromo-2-ethylhexane (the corresponding alkyl halide) would be reacted with a molar excess of sodium hydrosulfide (B80085). The reaction proceeds via an SN2 mechanism where the hydrosulfide ion displaces the bromide ion.
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Reaction Conditions : The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
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Work-up : After the reaction is complete, the mixture is acidified to protonate the thiolate intermediate. This is followed by extraction with an organic solvent (e.g., diethyl ether or dichloromethane) and washing with water and brine to remove inorganic salts and impurities.
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Purification : The crude product is then purified by distillation under reduced pressure to obtain pure 2-Ethyl-1-hexanethiol.
A one-step method for preparing various mercaptans using sodium hydrosulfide, a halide, N,N-dimethylformamide (DMF) as a solvent, and tetrabutylammonium (B224687) bromide (TBAB) as a phase transfer catalyst at room temperature under a nitrogen atmosphere has also been described, with reported yields above 80%.[7]
Analytical Methods
The identity and purity of 2-Ethyl-1-hexanethiol are typically determined using a combination of chromatographic and spectroscopic techniques.
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Gas Chromatography (GC) : GC is a standard method for assessing the purity of 2-Ethyl-1-hexanethiol. Commercial suppliers often provide purity data based on GC analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : Provides information on the number and types of protons in the molecule, confirming the presence of the ethyl and hexyl groups and the thiol proton.
-
¹³C NMR : Shows the number of unique carbon environments, which can be used to verify the carbon skeleton of the molecule.
-
-
Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the characteristic S-H stretching vibration of the thiol group, which typically appears as a weak band in the region of 2550-2600 cm⁻¹.
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Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity.
Applications in Research and Industry
2-Ethyl-1-hexanethiol has a range of applications stemming from the reactivity of its thiol group and its branched alkyl chain.
Materials Science
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Nanoparticle Synthesis : It is used as a capping agent in the synthesis of nanoparticles, such as gold nanoparticles. The thiol group strongly binds to the surface of the nanoparticles, providing stability and preventing aggregation.[8]
-
Chemiresistive Vapor Sensors : 2-Ethyl-1-hexanethiol is employed in the fabrication of chemiresistive vapor sensors. It can be used to functionalize gold nanoparticles, which then form the sensing layer. The interaction of volatile organic compounds with this layer alters its electrical resistance, allowing for detection.[8]
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Organic Electronics : It can form self-assembled monolayers (SAMs) on various surfaces, including copper indium sulfide (B99878) (CuInS₂). These SAMs can be utilized as active layers in organic electronic devices like organic light-emitting diodes (OLEDs) and solar cells.[2][8]
Chemical Synthesis and Polymer Chemistry
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Chemical Intermediate : It serves as a building block in organic synthesis for the introduction of the 2-ethylhexylthio group into other molecules.[1]
-
Polymer Functionalization : In polymer chemistry, 2-Ethyl-1-hexanethiol can be used for the post-polymerization functionalization of polymers through thiol-ene "click" reactions. This allows for the modification of polymer properties, such as solubility.[9]
Industrial Applications
-
Flavors and Fragrances : 2-Ethyl-1-hexanethiol is used as a flavoring agent in the food industry.[1][4]
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Corrosion Inhibitor and Lubricants : It finds application as a corrosion inhibitor and as a component in lubricants.[1]
Biological Activity and Signaling Pathways
Currently, there is limited information available in the scientific literature regarding the specific biological activities or involvement of 2-Ethyl-1-hexanethiol in signaling pathways. Its primary biological relevance in published literature is related to its toxicological profile, where it is classified as an irritant and can be harmful if swallowed or in contact with skin.[4] No significant research has been found linking it to specific drug development programs or therapeutic applications.
Visualizations
Caption: Key application areas of 2-Ethyl-1-hexanethiol.
Caption: Workflow for chemiresistive vapor sensor fabrication.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Ethyl-1-hexanethiol | 7341-17-5 [chemicalbook.com]
- 3. labproinc.com [labproinc.com]
- 4. 2-Ethylhexanethiol | C8H18S | CID 110968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Ethyl-1-hexanethiol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. 2-ethyl hexyl mercaptan, 7341-17-5 [thegoodscentscompany.com]
- 7. Fragrance material review on 2-ethyl-1-hexanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Ethylhexanethiol 97 7341-17-5 [sigmaaldrich.com]
- 9. pubs.rsc.org [pubs.rsc.org]
